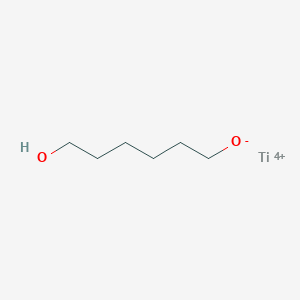
Titanium bis(hexane-1,6-diolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium bis(hexane-1,6-diolate) is a titanium-based compound with the molecular formula C12H24O4Ti.
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium bis(hexane-1,6-diolate) can be synthesized through the reaction of titanium tetrachloride with hexane-1,6-diol in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of titanium bis(hexane-1,6-diolate) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Titanium bis(hexane-1,6-diolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The diolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted titanium complexes, and reduced titanium species .
Scientific Research Applications
Titanium bis(hexane-1,6-diolate) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical implants and drug delivery systems.
Industry: It is used in the production of high-performance materials, including coatings and composites.
Mechanism of Action
The mechanism of action of titanium bis(hexane-1,6-diolate) involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to various effects such as apoptosis and inhibition of cell proliferation. The compound’s ability to generate reactive oxygen species and its interaction with cellular proteins are key aspects of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to titanium bis(hexane-1,6-diolate) include other titanium-based diolate complexes, such as titanium bis(phenolato) and titanium bis(alkoxide) complexes .
Uniqueness
Titanium bis(hexane-1,6-diolate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in various reactions and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
55231-29-3 |
|---|---|
Molecular Formula |
C6H13O2Ti+3 |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
6-hydroxyhexan-1-olate;titanium(4+) |
InChI |
InChI=1S/C6H13O2.Ti/c7-5-3-1-2-4-6-8;/h7H,1-6H2;/q-1;+4 |
InChI Key |
SEWYKPRBUBXTTD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC[O-])CCO.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



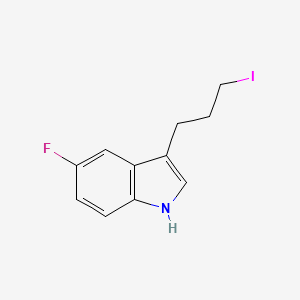
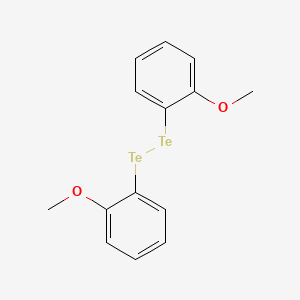
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
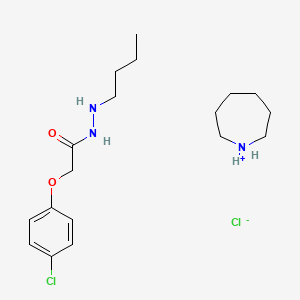

![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

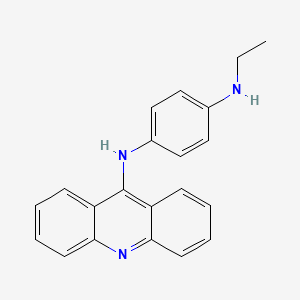
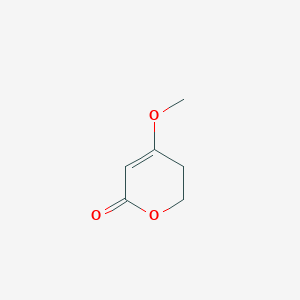
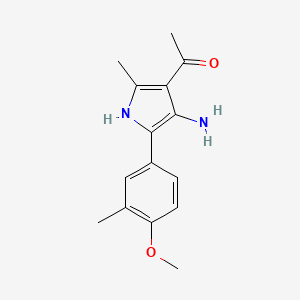

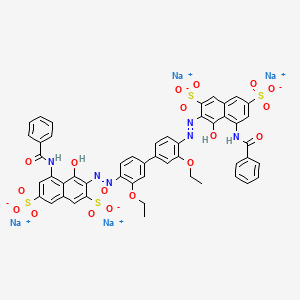
![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
